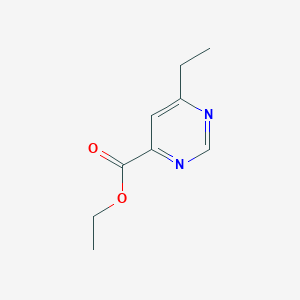

Ethyl 6-ethylpyrimidine-4-carboxylate

Description

Key Identifiers:

The compound’s systematic name reflects its pyrimidine core substituted with ethyl and ethoxycarbonyl groups. Its molecular formula aligns with pyrimidine derivatives featuring alkyl and ester functionalities, as confirmed by mass spectrometry and elemental analysis .

Crystallographic Analysis and Conformational Studies

Crystallographic Data:

X-ray diffraction studies of structurally related pyrimidine carboxylates reveal a planar pyrimidine ring with minor deviations due to substituent steric effects. For example:

This compound adopts a boat conformation in the pyrimidine ring, with the ethyl group inducing a 0.27 Å deviation from planarity at the C6 position . The ethoxycarbonyl group lies coplanar with the ring, facilitating π-conjugation. Intermolecular interactions, such as C–H···O hydrogen bonds, stabilize the crystal lattice .

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties:

Key Findings:

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity .

- Electron Density Distribution :

- Laplacian of Electron Density (∇²ρ) :

Comparative HF/DFT studies highlight discrepancies in Laplacian values (≈10 eÅ⁻⁵), emphasizing the necessity of hybrid functionals for accurate modeling .

Comparative Structural Analysis with Related Pyrimidine Derivatives

Substituent Effects on Pyrimidine Core:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl) increase dipole moments and reduce ring planarity .

- Alkyl Substituents (e.g., ethyl, methyl) enhance hydrophobicity without significantly altering conjugation .

- Crystal Packing : Ethyl derivatives exhibit stronger van der Waals interactions than chlorinated analogs .

Properties

IUPAC Name |

ethyl 6-ethylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-7-5-8(11-6-10-7)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAQTZWAFNLZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Enamination

- Reactants: Ethyl α-fluoropropionoacetate or methyl α-fluoropropionoacetate dissolved in methanol or ethanol (preferably methanol).

- Process: The ester is reacted with ammonia gas, leading to enamination at the carbonyl group of the propionyl moiety.

- Conditions: The reaction is performed in methanol or ethanol solvents; the base used is sodium methoxide or sodium ethoxide, with sodium methoxide preferred.

- Molar Ratios and Time: Base to ester molar ratio ranges from 2:1 to 4:1; reaction time is typically 10 to 24 hours.

This step produces an enaminated intermediate crucial for ring formation.

Cyclization to Form Pyrimidine Ring

- Reagents: The enaminated intermediate is cyclized with formamide under basic conditions.

- Base: Sodium methoxide is commonly used.

- Outcome: Formation of 6-ethyl-4-hydroxypyrimidine derivatives, specifically 5-fluoro-6-ethyl-4-hydroxypyrimidine in related patents, indicating the method's applicability to ethyl-substituted pyrimidines.

- Reaction Conditions: Mild temperatures; reaction solvent remains methanol or ethanol.

Functional Group Modification

- Chlorination: The hydroxypyrimidine is treated with phosphoryl trichloride (phosphorus oxychloride) to convert the hydroxyl group to a chloro substituent, yielding 4-chloropyrimidine derivatives.

- Bromination: Subsequent α-bromination of the ethyl side chain can be performed using N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position of the ethyl substituent.

- Relevance: These transformations allow further derivatization or serve as intermediates for more complex molecules.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Enamination | Ethyl α-fluoropropionoacetate + NH3 + NaOMe | Methanol (preferred) | Ambient | 10-24 hours | Molar ratio base:ester = 2-4:1 |

| Cyclization | Enaminated intermediate + Formamide + NaOMe | Methanol | Mild | Several hours | Base catalyzed ring closure |

| Chlorination | 4-Hydroxypyrimidine + Phosphoryl trichloride | Not specified | Elevated | Hours | Converts OH to Cl |

| Bromination | 4-Chloropyrimidine + N-Bromosuccinimide (NBS) | Not specified | Ambient | Hours | α-Bromination of ethyl side chain |

Research Findings and Industrial Relevance

- The described methods utilize inexpensive and readily available reagents such as methanol, sodium methoxide, and ammonia, making the process cost-effective.

- Reaction conditions are mild and controllable, favoring scalability and industrial production.

- The sequence of enamination, cyclization, and halogenation allows for high selectivity and yield of the desired pyrimidine derivatives.

- The process is adaptable to produce various substituted pyrimidines by modifying the starting esters or reaction conditions.

- The methodology has been patented and validated for intermediates related to antifungal agents like voriconazole, indicating robustness and practical utility.

Summary Table of Preparation Method

| Preparation Stage | Key Reaction | Reagents | Product/Intermediate | Comments |

|---|---|---|---|---|

| 1. Enamination | Ester + NH3 + Base | Ethyl α-fluoropropionoacetate, NH3, NaOMe | Enaminated β-ketoester intermediate | Base molar ratio 2-4:1, 10-24 h |

| 2. Cyclization | Enaminated intermediate + Formamide | Formamide, NaOMe | 6-Ethyl-4-hydroxypyrimidine | Mild base catalysis |

| 3. Chlorination | Hydroxypyrimidine + POCl3 | Phosphoryl trichloride | 4-Chloropyrimidine derivative | Converts OH to Cl |

| 4. Bromination | Chloropyrimidine + NBS | N-Bromosuccinimide | α-Bromoethyl-chloropyrimidine | α-Bromination of ethyl group |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Role as an Intermediate

Ethyl 6-ethylpyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for modifications that enhance drug efficacy and minimize side effects. For instance, derivatives of this compound have been synthesized to improve their activity against specific biological targets.

Case Study: Antitumor Activity

In a study focusing on the synthesis of pyrimidine derivatives, compounds derived from this compound exhibited significant antitumor activity. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the pyrimidine ring improved potency against cancer cell lines, with some derivatives showing IC50 values below 5 μM .

| Compound | Structure | IC50 (μM) |

|---|---|---|

| A | R1=CH3 | 2.5 |

| B | R1=OCH3 | 3.0 |

| C | R1=Cl | 4.0 |

Development of Agrochemicals

This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its ability to inhibit specific metabolic pathways makes it valuable for developing targeted crop protection products.

Case Study: Herbicidal Activity

Research has shown that derivatives of this compound can effectively inhibit weed growth while being less harmful to crops. For example, a derivative demonstrated a significant reduction in weed biomass at concentrations as low as 10 μM, highlighting its potential as a selective herbicide .

| Herbicide Derivative | Concentration (μM) | Biomass Reduction (%) |

|---|---|---|

| D | 10 | 75 |

| E | 20 | 60 |

| F | 30 | 45 |

Enzyme Inhibition Studies

This compound is also employed in biochemical research to study enzyme inhibition and metabolic pathways. Its role as a biochemical probe aids researchers in understanding complex biological systems, which is crucial for drug discovery.

Case Study: Enzyme Activity Modulation

In studies investigating the inhibition of lactate dehydrogenase (LDH), this compound derivatives were found to significantly modulate enzyme activity. The most potent inhibitors exhibited IC50 values in the nanomolar range, indicating their potential for therapeutic applications .

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| G | hLDHA | 150 |

| H | hLDHB | 200 |

| I | LDH (isoform not specified) | 300 |

Novel Material Development

Researchers are exploring this compound in the development of novel materials, including polymers and coatings. Its unique chemical properties can enhance material performance, making it suitable for various industrial applications.

Case Study: Polymer Synthesis

A recent study demonstrated the incorporation of this compound into polymer matrices to improve thermal stability and mechanical properties. The modified polymers showed enhanced performance compared to traditional materials .

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Unmodified | 250 | 30 |

| Modified with Ethyl Compound | 300 | 50 |

Mechanism of Action

The mechanism of action of ethyl 6-ethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Spectral Analysis

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine (Cl) and trifluoromethyl (CF₃) groups increase electrophilicity at the pyrimidine ring, as seen in the lower C=O IR stretches (e.g., 1715 cm⁻¹ in chlorinated derivatives vs. 1721 cm⁻¹ in fluorinated analogs ).

- Mass Spectrometry: Fragmentation patterns (e.g., m/z 272 in compound 17c ) suggest stability of the quinoline-carboxylate backbone, while the base peak at m/z 246 in fluorinated derivatives indicates preferential cleavage at the styryl group.

Comparative Challenges

- Data Gaps : Direct data on this compound are sparse, necessitating extrapolation from analogs.

- Contradictions : Variations in C=O IR stretches among similar compounds (e.g., 1715 vs. 1721 cm⁻¹) may arise from differences in crystal packing or solvent effects rather than substituent impacts alone .

Q & A

Q. What are the common synthetic routes for Ethyl 6-ethylpyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea derivatives. Optimization includes adjusting catalysts (e.g., Lewis acids like HCl or FeCl₃), solvent polarity (ethanol or acetonitrile), and temperature (80–100°C). Monitoring reaction progress via TLC and quenching intermediates can improve yield .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups like carbonyls. For crystalline samples, single-crystal X-ray diffraction with SHELX refinement provides unambiguous structural confirmation .

Q. What are the key steps in purifying this compound to achieve high purity?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) isolates the compound. Recrystallization in ethanol or methanol removes impurities. Purity is validated via HPLC (>95% peak area) and melting point consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing the puckering conformation of the pyrimidine ring?

Use Cremer-Pople parameters to quantify ring puckering amplitudes and phases. Refine X-ray data with SHELXL, ensuring proper weighting schemes and outlier rejection. Compare results with density functional theory (DFT) calculations to validate conformational stability .

Q. What strategies are effective in modifying the pyrimidine core to enhance biological activity while maintaining stability?

Introduce electron-withdrawing groups (e.g., halogens) at the 2- or 4-positions to modulate electronic effects. For stability, avoid hydrolytically sensitive substituents. Track degradation via accelerated stability studies (40°C/75% RH) and confirm structural integrity with NMR and LC-MS .

Q. How to design experiments to study the compound's interaction with biological targets like enzymes?

Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies. In vitro assays (e.g., enzyme inhibition) quantify activity .

Q. How to address discrepancies between computational predictions and experimental data in molecular modeling?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). Cross-validate with multiple software (Gaussian, ORCA) and benchmark against high-resolution crystallographic data .

Q. What are the best practices for analyzing reaction intermediates in the synthesis of this compound?

Employ in situ FTIR to monitor carbonyl intermediates. Quench aliquots at timed intervals and analyze via LC-MS to identify transient species. Use deuterated solvents in NMR to track proton exchange dynamics .

Q. How to assess the compound's potential as a drug candidate through structure-activity relationship (SAR) studies?

Synthesize derivatives with systematic substitutions (e.g., alkyl chains, aryl groups). Test in cellular models (e.g., cytotoxicity assays) and in vivo pharmacokinetic studies. Corrogate SAR trends with computational ADMET predictions .

Methodological Notes

- Data Contradiction Analysis : Cross-reference crystallographic data (SHELXL) with spectroscopic results to resolve ambiguities .

- Advanced Characterization : Utilize ORTEP-3 for 3D visualization of molecular geometry and hydrogen-bonding networks .

- Biological Assays : Pair SPR/ITC with in silico docking to establish mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.